![molecular formula C18H25NO5 B5805710 methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate, also known as CX-516, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. CX-516 has been extensively studied for its potential therapeutic applications in cognitive disorders, such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
Methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate works by binding to the AMPA receptor and increasing its activity. The AMPA receptor is a glutamate-gated ion channel that is involved in the transmission of excitatory signals in the brain. By increasing the activity of the AMPA receptor, methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate enhances synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate has been shown to improve cognitive function in animal models and human clinical trials. It has also been shown to enhance long-term potentiation (LTP), a cellular mechanism that is involved in synaptic plasticity and learning. methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate has also been investigated for its potential use in the treatment of depression, anxiety, and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate is its high potency and selectivity for the AMPA receptor. This makes it a useful tool for studying the role of the AMPA receptor in synaptic plasticity and learning. However, one limitation of methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate. One direction is to investigate its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential use in the treatment of depression, anxiety, and drug addiction. Additionally, further research is needed to optimize the synthesis method of methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate and to develop more soluble analogs for in vivo administration.
Métodos De Síntesis
The synthesis of methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate involves the reaction of 2,4-dimethoxybenzoic acid with cyclohexylmethylamine, followed by acylation with methyl chloroformate. The resulting intermediate is then reacted with 4-bromo-5-methoxy-2-nitrobenzoic acid to yield methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate. The synthesis method has been optimized to yield high purity and high yield of methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate.
Aplicaciones Científicas De Investigación
Methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate has been extensively studied for its potential therapeutic applications in cognitive disorders, such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function in animal models and human clinical trials. methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate has also been investigated for its potential use in the treatment of depression, anxiety, and drug addiction.
Propiedades
IUPAC Name |
methyl 2-[(2-cyclohexylacetyl)amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-22-15-10-13(18(21)24-3)14(11-16(15)23-2)19-17(20)9-12-7-5-4-6-8-12/h10-12H,4-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNESJYUOGQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CC2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.